Rigid Bithiophene Spacer Enables Conformational Duality and Self-Penetrating Architecture in Coordination Polymers
5,5′-Di(pyridin-4-yl)-2,2′-bithiophene (bpbp) is distinguished from flexible dipyridyl linkers (e.g., 1,2-bis(4-pyridyl)ethane) by its intrinsic rigidity, which permits the ligand to adopt both trans and cis conformations. This dual-conformation capability, arising from rotation about the thiophene-thiophene bond, enables the formation of a self-penetrating coordination network when crystallized with Cd(II) and 4,4′-oxybis(benzoic acid) under solvothermal conditions [1]. In contrast, fully rigid linear linkers lacking this conformational flexibility (e.g., 4,4′-bipyridine) cannot form such self-threaded, interpenetrated topologies, while more flexible linkers lack the structural predictability and rigidity required for stable porous frameworks.
| Evidence Dimension | Conformational flexibility and resulting coordination architecture |
|---|---|
| Target Compound Data | Exhibits both trans and cis conformations in the same net; forms self-penetrating architecture |
| Comparator Or Baseline | 4,4′-Bipyridine (rigid, linear, no conformational duality); 1,2-Bis(4-pyridyl)ethane (flexible, no structural predictability) |
| Quantified Difference | Qualitative structural difference: self-penetrating topology vs. simple 1D/2D nets |
| Conditions | Solvothermal synthesis with Cd(II) and 4,4′-oxybis(benzoic acid); characterized by single-crystal X-ray diffraction |
Why This Matters
This conformational duality enables the construction of complex, high-dimensional self-penetrating MOF architectures unattainable with standard linear linkers, offering procurement value for researchers targeting novel topologies.
- [1] Ji, N.-N. et al. (2018). A new CdII coordination polymer with a self-penetrating architecture induced by the molecular conformation of a rigid bithiophene ligand. Acta Crystallographica Section C, 74, 201-206. View Source
